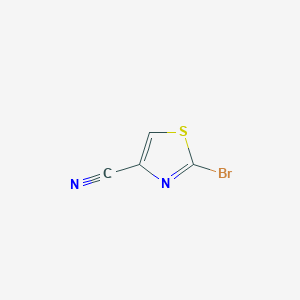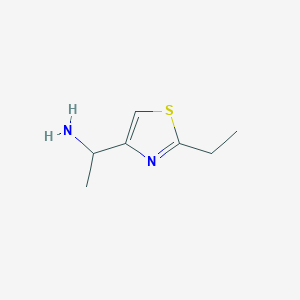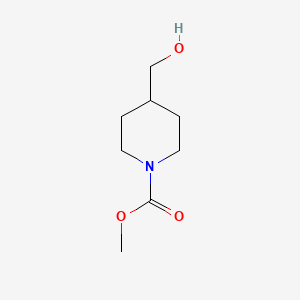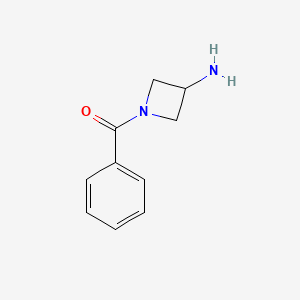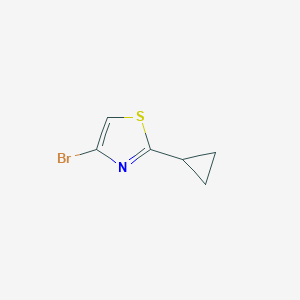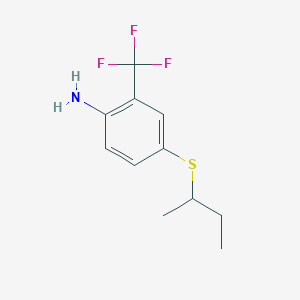
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline, also known as 4-BTSFA, is an organic compound that is used in a wide range of scientific research applications. It is a colorless liquid, with a boiling point of 135.3 °C and a melting point of -21.3 °C. 4-BTSFA is a derivative of aniline, a compound found in many organic compounds. It is a versatile compound that can be used to synthesize a variety of other compounds, and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline serves as a versatile intermediate in chemical synthesis, particularly in the creation of novel compounds with potential biological activity. Its utility is evident in studies where the introduction of sulfanyl and trifluoromethyl groups into aniline derivatives facilitates subsequent chemical transformations. For example, the trifluoromethoxy substitution of anilines has been shown to undergo selective metalation, enabling further structural elaboration through electrophilic trapping. This process highlights the compound's role in synthesizing complex molecules with precise functional group placements, important in medicinal chemistry and materials science (Leroux, Castagnetti, & Schlosser, 2003).
Electroluminescent Materials
The development of electroluminescent materials is another significant application. Compounds derived from or related to 4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline have been explored for their potential in organic electroluminescent (EL) devices. These materials, characterized by their intense fluorescence emission and stable amorphous glass formation, are promising for the fabrication of devices that require high performance and color tunability. Their synthesis and application underscore the importance of such aniline derivatives in advancing the field of optoelectronic devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Antitumor Activity
Furthermore, the exploration of aniline derivatives for their antitumor activity presents a promising area of research. Novel compounds synthesized from 4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline, such as 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, have been investigated for their potential in cancer therapy. These studies aim to understand the structural basis of biological activity and optimize the pharmacological properties of these molecules for better therapeutic outcomes (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Propiedades
IUPAC Name |
4-butan-2-ylsulfanyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS/c1-3-7(2)16-8-4-5-10(15)9(6-8)11(12,13)14/h4-7H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHQUVZVOVLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



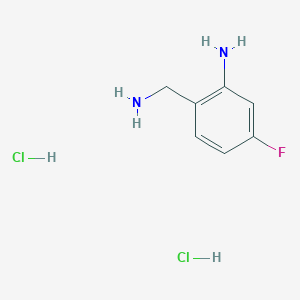
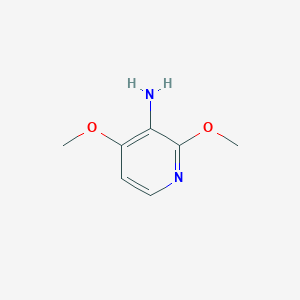
![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)
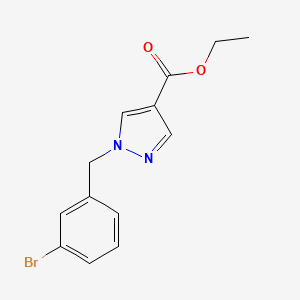
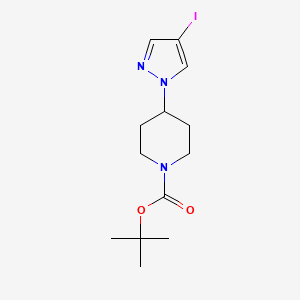
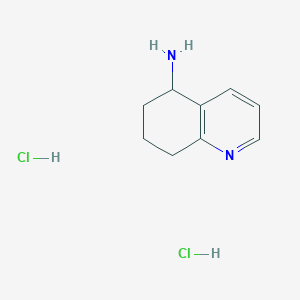
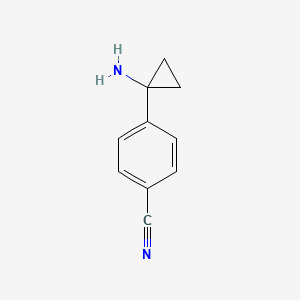
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
